3-Fold Superiority in Human Electrically-Induced Cramp (EIC) Reduction vs. Inactive Control
In a single-blinded, fixed-sequence, cross-over human EIC study, FLX-787 reduced cramp intensity by up to 3-fold relative to the inactive vehicle control (p<0.01). This effect magnitude was achieved via topical oropharyngeal exposure alone, as confirmed by the absence of detectable parent FLX-787 in plasma [1]. The effect size for cramp frequency in exploratory NLC studies (effect size ~0.3 observed in parallel design) was substantially larger than the average effect size of 0.12 (95% CI: -3.5 to -1.36) reported in the quinine clinical literature [1].
| Evidence Dimension | Cramp intensity reduction (fold-change) in human EIC model |
|---|---|
| Target Compound Data | Up to 3-fold reduction vs. vehicle control (p<0.01) |
| Comparator Or Baseline | Vehicle control (inactive); Quinine literature average effect size 0.12 |
| Quantified Difference | FLX-787: ~3-fold reduction; Quinine: average effect size 0.12 (cross-study literature analysis) |
| Conditions | Human EIC model: flexor hallucis brevis muscle cramp elicited via external electrical stimulation of the abductor hallucis brevis muscle and medial plantar nerve in healthy volunteers; FLX-787 administered as oral solution acting topically on oropharynx |
Why This Matters
This demonstrates that FLX-787's efficacy is not only statistically significant but also clinically meaningful, with a quantified effect size that exceeds the published benchmark for quinine—the historical standard-of-care for nocturnal leg cramps—providing a clear procurement rationale over non-selective TRP agonists or legacy therapies.
- [1] Short III, G. F., Rosen, L. B., Sutherland, R., Liu, J., Cermak, J. M., Maier, G., & Wessel, T. (2016). Novel Treatments for Neuromuscular Conditions: Chemical Neuro Stimulation of TRPV1 and TRPA1 Sensory Neurons Decreases Muscle Cramps in Humans. Flex Pharma, Inc. Presentation Number 537.15, SFN 2016. Retrieved from http://www.getfilings.com/sec-filings/161115/Flex-Pharma-Inc_8-K/sfnposter2016final.htm View Source
